3-amino-2-(2-(4-chlorophenyl)-2-oxoethyl)-1H-isoindol-2-ium bromide
Description
Properties
IUPAC Name |
2-(3-amino-1H-isoindol-2-ium-2-yl)-1-(4-chlorophenyl)ethanone;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O.BrH/c17-13-7-5-11(6-8-13)15(20)10-19-9-12-3-1-2-4-14(12)16(19)18;/h1-8,18H,9-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXZTIOXCGADIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=[N+]1CC(=O)C3=CC=C(C=C3)Cl)N.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-amino-2-(2-(4-chlorophenyl)-2-oxoethyl)-1H-isoindol-2-ium bromide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C17H16BrClN2O2
- Molecular Weight : 373.68 g/mol
- Structural Formula :
Research indicates that this compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways involved in cellular processes. Notably, it has been identified as a potential inhibitor of phosphodiesterase 4 (PDE4), which plays a critical role in inflammatory responses and cellular signaling pathways .
Pharmacological Effects
- Anti-inflammatory Activity : The compound has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. It inhibits the production of pro-inflammatory cytokines, which are crucial in mediating inflammation .
- Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown to induce apoptosis in leukemia and breast cancer cells by disrupting tubulin polymerization, similar to known antitumor agents .
- Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits, potentially through the modulation of neuroinflammatory pathways, although further studies are needed to elucidate these mechanisms fully .
Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of various PDE4 inhibitors, this compound was found to significantly reduce TNF-alpha levels in LPS-stimulated macrophages. The IC50 was determined to be approximately 50 nM, indicating strong efficacy compared to other compounds tested .
Study 2: Antitumor Activity
A recent investigation into the antitumor properties of this compound revealed that it inhibited cell proliferation in breast cancer cell lines with an IC50 value ranging from 100 to 200 nM. The study utilized flow cytometry to assess apoptosis rates, showing a marked increase in apoptotic cells following treatment with the compound .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other similar compounds:
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
2-(Benzylamino)-1-(4-chlorophenyl)-2-oxoethyl Acetate (Compound III.57)
- Structure : Features a 4-chlorophenyl group and an oxoethyl chain but replaces the isoindolium core with an acetate ester.
- Synthesis : Prepared via a multicomponent reaction involving benzyl bromide, para-chlorobenzaldehyde, and acetic acid, yielding a neutral ester derivative .
- Key Differences: The absence of the cationic isoindolium ring reduces polarity compared to the target compound. The benzylamino group (vs. amino in the target) may alter biological interactions due to increased lipophilicity.
2-[4-(3-Oxo-1H-isoindol-2-yl)phenyl]propanoic Acid
- Structure: Contains a neutral isoindol-2-yl ring linked to a phenylpropanoic acid group.
- Pharmacological Relevance : Marketed as an NSAID (e.g., Flosin) due to its carboxylic acid substituent, which is critical for cyclooxygenase inhibition .
- Key Differences: The propanoic acid group enhances anti-inflammatory activity, absent in the target compound. Neutral isoindolyl vs. cationic isoindolium structure affects ionization and membrane permeability.
3-(2-Benzylamino)ethyl-3-phenyl-indol-2(3H)-one Hydrochloride
- Structure: Combines an indol-2-one core with benzylamino and phenyl substituents, paired with a chloride counterion.
- Key Differences: The indolone core (vs. isoindolium) is non-cationic, altering electronic properties. Chloride counterion (vs. bromide) may influence solubility and crystal packing .
Pharmacological and Physicochemical Implications
- Solubility : The bromide counterion in the target compound likely enhances aqueous solubility compared to neutral analogs like Compound III.55.
- Cationic heterocycles (e.g., isoindolium) may improve DNA intercalation or protein binding compared to neutral scaffolds.
Data Table: Structural and Functional Comparison
*Calculated based on formula.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-amino-2-(2-(4-chlorophenyl)-2-oxoethyl)-1H-isoindol-2-ium bromide, and how are intermediates characterized?
- Methodology : The compound can be synthesized via multicomponent reactions (MCRs) involving 4-chlorobenzaldehyde derivatives and brominated precursors. For example, Ugi-Smiles reactions using para-chlorobenzaldehyde and brominated amines (e.g., benzyl bromide) in a one-pot procedure yield structurally related isoindolium derivatives. Flash chromatography (petroleum ether/diethyl oxide mixtures) is often employed for purification .
- Characterization : Intermediates are validated using thin-layer chromatography (TLC, e.g., Rf = 0.20 in 20:80 PE/Et₂O) and spectroscopic techniques (¹H/¹³C NMR, FTIR). Mass spectrometry (HRMS-ESI) confirms molecular weights .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection requires high-resolution detectors, and refinement is performed using SHELX programs (e.g., SHELXL for small-molecule refinement). The software’s robustness in handling twinned data and high-resolution structures makes it a preferred choice .
- Validation : The CIF file should undergo structure validation using tools like PLATON to check for missed symmetry, twinning, or disorder .
Advanced Research Questions
Q. What experimental design challenges arise when analyzing substituent effects on the 4-chlorophenyl moiety in this compound?
- Methodology : Positional isomerism (e.g., para- vs. meta-chloro substitution) significantly impacts reactivity and biological activity. Comparative studies require synthesizing analogs (e.g., 3-chlorophenyl or bromophenyl derivatives) and evaluating their electronic properties via Hammett constants or computational modeling (DFT). Substituent size/electronegativity alters intermolecular interactions, as seen in corrosion inhibition studies with imidazolium analogs .
- Data Contradictions : Discrepancies in biological activity (e.g., antifungal vs. anti-inflammatory) may arise from crystallographic disorder or solvent effects during assays. Cross-validate using multiple techniques (e.g., Raman spectroscopy vs. SC-XRD) .
Q. How do researchers resolve discrepancies between spectroscopic data and computational predictions for this compound’s tautomeric forms?
- Methodology : Tautomerism in isoindolium derivatives is probed via variable-temperature NMR and deuterium exchange experiments. Computational predictions (e.g., Gaussian-based energy minimization) identify stable tautomers. Discrepancies often stem from solvent polarity or crystal packing forces, requiring solvent-screening experiments .
- Case Study : In related compounds (e.g., N-(4-chlorophenyl)acetamide derivatives), pKa calculations (≈13.92) and LogS values (-4.65) help reconcile solubility differences between predicted and observed data .
Q. What strategies optimize the compound’s stability in acidic media for pharmacological applications?
- Methodology : Stability assays (HPLC monitoring under pH 1–3) identify degradation pathways. Protective groups (e.g., Boc for amines) or formulation with cyclodextrins enhance stability. Analogous studies on indole-based acetamides show that electron-withdrawing groups (e.g., Cl) reduce hydrolysis rates .
- Contradictions : Conflicting degradation profiles may arise from trace impurities (e.g., residual bromide ions). Purify via recrystallization or ion-exchange chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
